molecular formula C7H3F2NO2S B13552385 2-Cyano-5-fluorobenzene-1-sulfonyl fluoride

2-Cyano-5-fluorobenzene-1-sulfonyl fluoride

Katalognummer: B13552385
Molekulargewicht: 203.17 g/mol
InChI-Schlüssel: KXTQTLNMTQSRNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-5-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H3FNO2S. It is known for its unique chemical properties and is widely used in various fields, including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-fluorobenzene-1-sulfonyl fluoride typically involves the reaction of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride with fluoride sources under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-5-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

2-Cyano-5-fluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology experiments.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyano-5-fluorobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Cyano-5-fluorobenzene-1-sulfonyl fluoride include:

  • 2-Cyano-5-fluorobenzene-1-sulfonyl chloride
  • 2-Cyano-5-fluorobenzene-1-sulfonyl bromide
  • 2-Cyano-5-fluorobenzene-1-sulfonyl iodide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C7H3F2NO2S

Molekulargewicht

203.17 g/mol

IUPAC-Name

2-cyano-5-fluorobenzenesulfonyl fluoride

InChI

InChI=1S/C7H3F2NO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H

InChI-Schlüssel

KXTQTLNMTQSRNO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)S(=O)(=O)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.